molecular formula C8H12IN B3336580 1,2,3-Trimethyl-pyridinium iodide CAS No. 31483-51-9

1,2,3-Trimethyl-pyridinium iodide

Cat. No.: B3336580
CAS No.: 31483-51-9
M. Wt: 249.09 g/mol
InChI Key: QZRNNIHJXFDWPZ-UHFFFAOYSA-M
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Description

1,2,3-Trimethyl-pyridinium iodide (CAS 31483-51-9) is an organic salt that serves as a key precursor and structure-directing agent in advanced materials research. Its primary research value lies in the synthesis and crystallization of complex metal halide compounds, particularly anionic halidocuprate(II) networks . For instance, it is employed in the formation of crystalline compounds like (1,2,3-trimethylpyridinium)₂Cu₅Br₁₂, which exhibits a unique linear, quasi-planar pentacopper(II) oligomer structure . In such applications, the 1,2,3-trimethylpyridinium cation integrates into the crystal lattice, often forming sandwich-like layers between anionic inorganic sheets and influencing the overall stacking and structural motif of the material . This capability makes it a valuable tool for researchers exploring the self-assembly, structural properties, and potential electronic or optical applications of low-dimensional coordination polymers. The compound is offered as a high-purity material for research applications. It is strictly for laboratory and research use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trimethylpyridin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.HI/c1-7-5-4-6-9(3)8(7)2;/h4-6H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRNNIHJXFDWPZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CC=C1)C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501943
Record name 1,2,3-Trimethylpyridin-1-ium iodide
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URL https://comptox.epa.gov/dashboard/DTXSID20501943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31483-51-9
Record name 1,2,3-Trimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 1,2,3 Trimethyl Pyridinium Iodide

Direct N-Quaternization Synthesis Routes for 1,2,3-Trimethyl-pyridinium Iodide

The most direct and common method for the synthesis of this compound is through the N-quaternization of a corresponding pyridine (B92270) derivative. This approach involves the formation of a new carbon-nitrogen bond at the nitrogen atom of the pyridine ring.

Reaction of 2,3-Dimethylpyridine with Iodomethane: Mechanisms and Conditions

The synthesis of this compound is achieved through the reaction of 2,3-dimethylpyridine, also known as 2,3-lutidine (B1584814), with iodomethane. This reaction is a classic example of the Menshutkin reaction, which describes the quaternization of a tertiary amine with an alkyl halide.

Mechanism: The underlying mechanism of this reaction is a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the 2,3-dimethylpyridine molecule acts as a nucleophile, using its lone pair of electrons to attack the electrophilic methyl group of iodomethane. This attack occurs from the backside of the carbon-iodine bond, leading to a transition state where both the nitrogen and the iodine are partially bonded to the methyl carbon. Subsequently, the carbon-iodine bond breaks, with the iodide ion acting as the leaving group. The result is the formation of the 1,2,3-trimethyl-pyridinium cation and the iodide anion, which associate to form the ionic salt.

The rate of this SN2 reaction is influenced by several factors, including the nature of the solvent. Polar aprotic solvents are generally favored as they can solvate the resulting ions without participating in hydrogen bonding, which could hinder the nucleophilic attack. arxiv.org

Reaction Conditions: While specific optimal conditions can vary, the reaction is typically carried out by mixing 2,3-dimethylpyridine with an excess of iodomethane. The reaction can be performed neat or in a suitable solvent. Common solvents for Menshutkin reactions include acetonitrile, acetone, and dichloromethane. The reaction temperature can range from room temperature to elevated temperatures to increase the reaction rate. For instance, similar pyridinium (B92312) salt syntheses have been carried out by refluxing the pyridine derivative with the alkyl halide in a solvent like ethanol. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Upon completion, the product, being a salt, often precipitates out of the reaction mixture or can be isolated by evaporation of the solvent followed by recrystallization from a suitable solvent system to obtain the pure this compound.

ParameterTypical Condition
Reactants 2,3-Dimethylpyridine, Iodomethane
Stoichiometry Often a slight to moderate excess of iodomethane
Solvent Acetonitrile, Dichloromethane, Acetone, or neat
Temperature Room temperature to reflux
Reaction Time Several hours to overnight
Work-up Precipitation, filtration, and recrystallization

Optimization Strategies for Yield and Purity in N-Alkylation Reactions

Maximizing the yield and purity of this compound requires careful control over the reaction parameters. Key optimization strategies focus on enhancing the rate of the desired N-alkylation while minimizing potential side reactions.

Control of Stoichiometry: The molar ratio of the reactants is a critical factor. Using a slight excess of the alkylating agent, iodomethane, can help to drive the reaction to completion and ensure full conversion of the 2,3-dimethylpyridine. However, a large excess should be avoided to simplify the purification process and reduce costs.

Solvent Selection: The choice of solvent significantly impacts the reaction rate and outcome. As established for SN2 reactions, polar aprotic solvents are generally preferred as they can stabilize the charged transition state and the resulting ionic product without solvating the nucleophile as strongly as protic solvents. This leads to an acceleration of the reaction rate. The solubility of the starting materials and the product in the chosen solvent is also a crucial consideration for achieving a homogeneous reaction mixture and facilitating product isolation.

Temperature and Reaction Time: The reaction temperature directly influences the rate of reaction. Higher temperatures generally lead to faster reaction rates. However, excessive temperatures can promote side reactions or decomposition of the product. Therefore, the temperature should be optimized to achieve a reasonable reaction time without compromising the purity of the product. The reaction time should be sufficient to allow for complete conversion of the starting material, which can be monitored using analytical techniques.

Purification Techniques: The purity of the final product is highly dependent on the purification method. Since this compound is a salt, it is typically a crystalline solid at room temperature. Recrystallization from a suitable solvent or a mixture of solvents is a common and effective method for purification. The choice of recrystallization solvent is critical; the product should be soluble in the hot solvent and sparingly soluble in the cold solvent. Washing the crystalline product with a non-polar solvent can help to remove any unreacted starting materials.

Advanced Synthetic Approaches and Chemical Transformations

Beyond the direct N-quaternization, several advanced synthetic methodologies and chemical transformations can be employed to generate the 1,2,3-trimethyl-pyridinium cation with different counter-ions or to further modify the pyridinium core.

Halide Exchange Reactions to Generate the 1,2,3-Trimethyl-pyridinium Cation

Once this compound is synthesized, the iodide anion can be exchanged for other anions through a process known as halide exchange or anion metathesis. This is a valuable technique for modifying the properties of the salt, such as its solubility, melting point, and electrochemical behavior.

A common and effective method for anion exchange in heteroaromatic salts involves the use of anion exchange resins. nih.gov In this process, a solution of this compound is passed through a column packed with an anion exchange resin that has been pre-loaded with the desired new anion (e.g., chloride, bromide, acetate, etc.). The iodide ions are retained by the resin, and the eluate contains the 1,2,3-trimethyl-pyridinium cation with the new counter-ion. This method is often efficient and can provide the desired salt in high purity. nih.gov The choice of solvent for this process is important to ensure the solubility of both the starting material and the final product. nih.gov

Synthesis of Complex Salts Incorporating the 1,2,3-Trimethyl-pyridinium Cation

The 1,2,3-trimethyl-pyridinium cation can serve as a counterion in the synthesis of more complex salts, particularly those containing metal complexes. The positively charged organic cation can balance the charge of an anionic metal complex. The synthesis of such complex salts typically involves the reaction of this compound with a suitable metal salt in an appropriate solvent.

For example, transition metal complexes with pyridine-based ligands are well-documented. jscimedcentral.comnih.gov It is conceivable that this compound could react with a metal halide (e.g., nickel(II) chloride, copper(I) iodide) to form a complex salt where the 1,2,3-trimethyl-pyridinium cation is the counterion to an anionic metal-halide complex. The stoichiometry of the reactants and the reaction conditions would determine the nature of the resulting complex salt. The synthesis of trimethylplatinum(IV) iodide complexes with various pyridine ligands has been reported, highlighting the ability of pyridinium-type structures to participate in coordination chemistry. researchgate.net

Purification and Isolation Techniques for Research-Grade this compound

Achieving research-grade purity for this compound requires the removal of unreacted precursors, by-products, and other impurities. Several standard techniques are employed for the purification of pyridinium salts, which are applicable to this specific compound.

Recrystallization is a common and effective method for purifying solid pyridinium salts. nih.govnih.gov This technique involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial; for pyridinium salts, methanol has been used effectively for recrystallization to obtain single crystals suitable for X-ray structure determination. nih.gov For other pyridinium derivatives, acetone has also been employed. nih.gov The process of washing the filtered crystals with a cold solvent, such as diethyl ether, can further remove residual impurities. nih.govnih.gov

Column Chromatography is another powerful technique for the purification of pyridinium compounds. column-chromatography.com This method separates compounds based on their differential adsorption onto a stationary phase. For quaternary ammonium (B1175870) pyridinium compounds, specialized chromatography adsorbents are designed for precise isolation of the target substance with high purity. column-chromatography.com High-Performance Liquid Chromatography (HPLC) can also be utilized, not only for assessing the purity of the final product but also as a preparative technique to isolate highly pure fractions of pyridinium salts. nih.govresearchgate.net

Solid-Phase Extraction (SPE) offers a selective method for purification. Phenylboronic acid (PBA)-functionalized silica has been used to selectively retain and then elute pyridine compounds, effectively separating them from other components in a mixture. jti.com This technique can be adapted for the purification of this compound from specific types of impurities.

The selection of a purification method depends on the nature of the impurities and the desired level of purity. For obtaining research-grade material, a combination of these techniques may be employed.

The following table details the common purification techniques for pyridinium salts.

Purification TechniqueDescriptionSolvents/Materials Commonly Used
RecrystallizationPurification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Methanol, Acetone, Diethyl Ether (for washing) nih.govnih.govnih.gov
Column ChromatographySeparation based on differential adsorption of compounds to a stationary phase as a mobile phase passes through.Silica gel, specialized adsorbents for pyridinium compounds column-chromatography.com
Solid-Phase Extraction (SPE)Selective removal of impurities or isolation of the target compound using a solid sorbent.Phenylboronic acid (PBA) functionalized silica jti.com
High-Performance Liquid Chromatography (HPLC)A high-pressure liquid chromatography technique for separation, identification, and quantification.Appropriate mobile phases for reversed or normal phase columns nih.govresearchgate.net

Advanced Structural Elucidation and Solid State Chemistry of 1,2,3 Trimethyl Pyridinium Iodide

Single-Crystal X-ray Diffraction Analysis of 1,2,3-Trimethyl-pyridinium Iodide Structures

Crystallographic Parameters and Lattice Systems

Crystallographic studies of compounds containing the 1,2,3-trimethyl-pyridinium cation have been reported in various crystal systems, influenced by the accompanying anion and any co-crystallized molecules. For instance, a complex involving the 1,2,3-trimethylpyridinium cation, specifically (1,2,3-Trimethylpyridinium)₂Cu₅Br, crystallizes in a system with defined unit cell parameters, although the specific lattice system is not explicitly stated in the provided abstract. mdpi.com In contrast, related trimethylpyridinium iodide isomers, such as 1,3,5-trimethylpyridinium iodide, have been found to crystallize in the orthorhombic crystal system with the space group Cmcm. jst.go.jpresearchgate.net The cell parameters for this isomer are a = 8.9850(9) Å, b = 15.767(2) Å, and c = 6.9940(6) Å. jst.go.jpresearchgate.net Another related structure, 1-methyl-2-[(E)-2,4,5-trimethoxystyryl]pyridinium iodide, crystallizes in the triclinic system. nih.gov These examples highlight the diversity in crystal packing that can arise from subtle changes in the substitution pattern of the pyridinium (B92312) ring.

Table 1: Crystallographic Data for Trimethylpyridinium Iodide Derivatives

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Ref.
1,3,5-Trimethylpyridinium iodide Orthorhombic Cmcm 8.9850(9) 15.767(2) 6.9940(6) 90 90 90 jst.go.jpresearchgate.net
1-Methyl-2-[(E)-2,4,5-trimethoxystyryl]pyridinium iodide Triclinic P-1 8.9109(1) 10.3551(1) 10.8201(2) 113.382(1) 109.243(1) 96.831(1) nih.gov
1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide Monoclinic Not specified 11.035(7) 9.073(6) 12.859(8) 90 91.69(2) 90 nih.gov

Crystal Packing Features and Supramolecular Arrangement

The crystal packing of this compound and its derivatives is influenced by a combination of intermolecular forces. In the structure of (1,2,3-trimethylpyridinium)₂Cu₅Br, the cations and anionic complexes form mixed sheets. mdpi.com A similar packing arrangement is observed in other trimethylpyridinium-based compounds. mdpi.com In the case of 1-methyl-2-[(E)-2,4,5-trimethoxystyryl]pyridinium iodide, the cations are stacked in columns in an antiparallel fashion along the a-axis. nih.gov The iodide anions are situated between these columns. nih.gov Similarly, in 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide, the crystal packing is described by alternating zigzag layers of cations parallel to the (001) plane, with iodide ions sandwiched in between. nih.gov

Investigation of Intermolecular Interactions within Crystalline Networks

The stability and arrangement of the crystalline structure of this compound are governed by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking.

Role of Electrostatic and Aromatic π-π Stacking Interactions

Aromatic π-π stacking interactions are another key feature in the crystal structures of pyridinium compounds. rsc.org In the crystal of 1-methyl-2-[(E)-2,4,5-trimethoxystyryl]pyridinium iodide, the cations are stacked in columns through π–π interactions, with a centroid–centroid distance of 3.7714 (16) Å. nih.gov These interactions involve the electron-rich π system of the pyridinium ring. wikipedia.org The balance between attractive π–π interactions and repulsive steric forces can be strategically used to control the size and structure of π-stacks. rsc.org The interplay of these non-covalent interactions is fundamental to understanding the relationship between the supramolecular structure and the material's properties. rsc.org

Polymorphism and Solid-State Phase Transitions in Related Pyridinium Salts

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in the study of pyridinium salts. The specific arrangement of the pyridinium cation and the counter-ion in the crystal lattice can be influenced by factors such as substituent effects, solvent of crystallization, and external conditions like temperature and pressure. These variations in crystal packing can lead to different polymorphic forms with distinct physical and chemical properties. While specific studies on the polymorphism of 1,2,3-trimethylpyridinium iodide are not extensively detailed in the public domain, the behavior of closely related pyridinium salts provides valuable insights into the potential for and nature of polymorphism within this class of compounds.

A notable example is 1,3,5-trimethylpyridinium iodide , an isomer of the title compound. This salt has been shown to undergo a reversible phase transition at 65 °C with a thermal hysteresis of 4 K. researchgate.net The crystal structure of one of its forms has been determined to be orthorhombic with the space group Cmcm. researchgate.netresearchgate.net In this structure, the 1,3,5-trimethylpyridinium cation is situated on a crystallographic mirror plane, with another perpendicular mirror plane bisecting the molecule, conferring C2v symmetry to the cation. researchgate.net

Furthermore, studies on pyridinium-based bismuth iodide complexes have demonstrated how different functional groups on the pyridine (B92270) ring can lead to various crystal structures, including one-dimensional chains and discrete zero-dimensional motifs. rsc.org This highlights the role of intermolecular interactions, influenced by substituents, in dictating the solid-state assembly.

Phase transitions in pyridinium salts can also be induced by external stimuli. For example, a pyridinium salt has been reported to undergo a crystalline phase transformation when exposed to water vapor, which is accompanied by a change in its luminescent properties. rsc.org This transformation is attributed to the incorporation of water molecules into the crystal lattice, which stabilizes a different molecular conformation and promotes more compact packing. rsc.org Similarly, pressure can induce phase transitions in pyridinium salts, as observed in ferroelectric pyridinium perrhenate, where high pressure shifts the temperatures of its two phase transitions and leads to the emergence of a new high-pressure phase. iaea.org

The table below summarizes crystallographic data for some related pyridinium salts, offering a comparative view of their solid-state structures.

Compound NameCrystal SystemSpace GroupCell ParametersReference
1,3,5-Trimethylpyridinium iodide OrthorhombicCmcma = 8.9850(9) Å, b = 15.767(2) Å, c = 6.9940(6) Å researchgate.net
N-Methylpyridinium iodide Not specifiedNot specifieda = 7.744(3) Å, b = 8.541(3) Å, c = 12.045(4) Å researchgate.net
Pyridinium tetraisothiocyanatodipyridinechromium(III) pyridine monosolvate Not specifiedNot specifiedNot specified nih.gov

The investigation of polymorphism and phase transitions in these related compounds underscores the structural versatility of pyridinium salts. The subtle interplay of steric and electronic effects of the methyl groups, along with the nature of the counter-ion and external conditions, can be expected to influence the solid-state behavior of 1,2,3-trimethylpyridinium iodide, making it a candidate for exhibiting interesting polymorphic characteristics.

Reactivity Profiles and Reaction Mechanisms Involving 1,2,3 Trimethyl Pyridinium Iodide

Nucleophilic and Electrophilic Reactivity of the Pyridinium (B92312) Cation

The reactivity of the 1,2,3-trimethyl-pyridinium cation is fundamentally characterized by its electrophilic nature, although it can be induced to participate in nucleophilic reactions under specific conditions.

Electrophilicity : A reactant that accepts a pair of electrons to form a new covalent bond is known as an electrophile. masterorganicchemistry.com The pyridinium cation, a key component of 1,2,3-trimethyl-pyridinium iodide, is inherently electrophilic. The quaternization of the nitrogen atom introduces a permanent positive charge, which significantly reduces the electron density of the aromatic ring system. This electron deficiency makes the carbon atoms of the ring, particularly those at the C2, C4, and C6 positions (ortho and para to the heteroatom), susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com Nucleophilic aromatic substitution (SNAr) reactions are therefore a common reactivity pathway for pyridinium salts, where a nucleophile replaces a leaving group on the ring. nih.gov The electron-deficient nature of pyridinium compounds makes them effective substrates for such reactions. nih.gov

Nucleophilicity : A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.com While the pyridinium cation itself is electrophilic, related species can be rendered nucleophilic. For instance, the deprotonation of N-aminopyridinium salts can generate a pyridinium ylide. nih.gov This ylide is sufficiently nucleophilic to engage in reactions such as nucleophilic aromatic substitution (SNAr) with heteroaryl halides. nih.gov Although this compound does not possess an N-amino group, this principle illustrates how modification can reverse the inherent polarity of the system.

The table below summarizes the dual reactivity potential of the pyridinium core.

Table 1: Reactivity Profile of the Pyridinium Cation

Reactivity Type Driving Force Reactive Sites Typical Reactions
Electrophilic Permanent positive charge on the nitrogen atom, creating an electron-deficient ring. C2, C4, C6 positions of the pyridine (B92270) ring. Nucleophilic Aromatic Substitution (SNAr), Nucleophilic Addition. nih.govnih.gov
Nucleophilic Formation of ylides or other carbanionic species through deprotonation. The atom bearing the negative charge (e.g., exocyclic carbon or nitrogen). Nucleophilic Aromatic Substitution (SNAr), Additions to electrophiles. nih.gov

Role of the Iodide Anion in Facilitating or Inhibiting Reactions

The iodide anion (I⁻) is not a passive counter-ion; it actively influences the reactivity of this compound. Its properties can either facilitate or, in some contexts, inhibit certain reaction pathways.

As a Nucleophile : The iodide anion is a large, highly polarizable species, which makes it a good nucleophile, particularly in protic solvents. khanacademy.org This nucleophilicity allows it to participate directly in reactions. For example, it can be a source of iodine in iodination reactions or add to electrophilic centers.

In Complex Formation : Iodide's large electron sphere and coordinative flexibility allow it to bridge multiple metal centers. nih.gov N-alkyl pyridinium iodides react with copper(I) iodide (CuI) to yield a variety of pyridinium iodocuprate(I) salts. nih.gov The structure of the resulting iodocuprate cluster, such as {Cu₂I₃⁻}n or {Cu₅I₇²⁻}n, is influenced by the specific N-alkyl pyridinium cation used. nih.gov This demonstrates that the iodide anion can facilitate reactions by forming complex inorganic-organic hybrid materials with unique structural and electronic properties. nih.gov

The multifaceted roles of the iodide anion are detailed in the following table.

Table 2: Functions of the Iodide Anion in Pyridinium Salt Chemistry

Role Description Consequence Example Reaction
Leaving Group Can be displaced by a stronger nucleophile in SNAr reactions. Facilitates substitution at the pyridine ring. Substitution reactions on pyridinium rings. nih.gov
Nucleophile Its high polarizability allows it to attack electrophilic centers. Can participate directly in bond formation or act as a source of iodine. Synthesis of alkyl iodides from other halides; source for iodination. researchgate.net
Complexing Agent Reacts with metal salts like CuI to form iodocuprate clusters. Facilitates the creation of complex anionic clusters with potential catalytic or material applications. Formation of (RPy)ₓ[CuᵧIₙ] salts. nih.gov

This compound as a Reagent or Intermediate in Organic Synthesis

Pyridinium salts, including this compound, serve as valuable reagents and intermediates in a range of organic syntheses. Their reactivity is harnessed to construct more complex molecular architectures.

A notable application is the synthesis of substituted 2-formylpyrroles from pyridinium iodide salts. researchgate.net A study demonstrated a facile, one-pot method for converting pyridinium salts into 4-iodopyrrole-2-carbaldehydes. researchgate.net This transformation proceeds through a cascade reaction involving the construction of the pyrrole-2-carbaldehyde framework followed by a regioselective iodination at the C4 position. researchgate.net

The reaction typically employs sodium persulfate (Na₂S₂O₈) as an oxidant and sodium iodide (NaI) as the iodine source under mild conditions. researchgate.net Mechanistic studies suggest that the reaction is initiated by a water-triggered ring opening of the pyridinium salt, followed by an intramolecular nucleophilic addition sequence to form the pyrrole (B145914) ring. researchgate.net The use of readily available pyridinium salts makes this an atom- and step-economical strategy for diversifying pyrrole libraries. researchgate.net

The following table presents key aspects of this synthetic application.

Table 3: Synthesis of 4-Iodopyrrole-2-carbaldehydes from Pyridinium Salts

Parameter Details Reference
Reaction Type Cascade Pyrrole Synthesis / C4-Iodination researchgate.net
Starting Material Pyridinium Iodide Salts researchgate.net
Key Reagents Na₂S₂O₈ (Oxidant), NaI (Iodine Source) researchgate.net
Key Transformation Pyridinium Ring → 4-Iodopyrrole-2-carbaldehyde researchgate.net
Proposed Mechanism H₂O-triggered ring opening followed by intramolecular cyclization. researchgate.net
Advantages Mild conditions, high regioselectivity, good functional group tolerance. researchgate.net

Mechanistic Investigations of Reactions Catalyzed or Mediated by Pyridinium Salts

The unique electronic properties of pyridinium salts make them key players in various reaction mechanisms, acting as catalysts, mediators, or essential intermediates.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms : As discussed, pyridinium salts are excellent substrates for SNAr. The mechanism for the reaction of N-methylpyridinium substrates with piperidine (B6355638) has been investigated in detail. nih.gov It is proposed to follow a two-step, addition-elimination pathway. A key finding is that the reaction is second-order in piperidine, suggesting one molecule acts as the nucleophile while a second molecule acts as a base, facilitating the deprotonation and subsequent elimination of the leaving group from the intermediate complex. nih.govrsc.org Depending on the leaving group, this elimination can occur in a concerted E2 fashion (for good leaving groups like Cl, Br, I) or a stepwise E1cB-like process (for poorer leaving groups like F). nih.govrsc.org

Single-Electron Transfer (SET) Mechanisms : Pyridinium salts can also react via radical pathways initiated by single-electron transfer (SET). The reduction potential of pyridinium salts makes them suitable electron acceptors. nih.gov For instance, in photocatalyzed reactions, an excited-state photocatalyst can transfer an electron to an N-aminopyridinium salt, causing N–N bond cleavage to yield an amidyl radical, which then engages in further reactions. nih.gov In another example involving N-heterocyclic carbene (NHC) catalysis, a Breslow intermediate can undergo SET with a pyridinium salt to generate radical intermediates that couple to form new C-C bonds. nih.gov The reaction is inhibited by oxygen or radical scavengers, supporting a radical-involved pathway. nih.gov

A comparison of these two prominent mechanistic pathways is provided below.

Table 4: Mechanistic Pathways Involving Pyridinium Salts

Mechanism Description Key Intermediates Driving Force
Nucleophilic Aromatic Substitution (SNAr) A two-step addition-elimination process where a nucleophile attacks the electron-deficient ring. Meisenheimer-like anionic σ-complex. nih.gov Electrophilicity of the pyridinium ring.
Single-Electron Transfer (SET) The pyridinium salt acts as an electron acceptor, initiating a radical cascade. Pyridinyl radicals, other radical species (e.g., amidyl, homoenolate). nih.govnih.gov Reduction potential of the pyridinium salt; energy from a photocatalyst or chemical reductant.

Catalytic Applications of 1,2,3 Trimethyl Pyridinium Iodide and Its Analogues

Function as an Organic Catalyst or Co-catalyst in Chemical Processes

Pyridinium (B92312) salts can act as effective organocatalysts, often leveraging their properties as ionic liquids or their ability to activate substrates. Protic pyridinium ionic liquids, for example, have been successfully employed as Brønsted acid catalysts. ionike.comresearchgate.net Their acidity can be tuned by modifying the anion, influencing their catalytic performance in reactions such as the esterification of carboxylic acids and the tert-butylation of phenol. ionike.com

In the realm of carbon dioxide fixation, pyridinium iodide and its derivatives have been investigated as catalysts for the coupling reaction of CO2 with epoxides, such as propylene (B89431) oxide, to form cyclic carbonates. acs.org Density Functional Theory (DFT) studies suggest that the catalytic mechanism involves the cooperative action of the pyridinium cation (acting as an acidic site) and the iodide anion (acting as a nucleophile). acs.org The structure of the pyridinium catalyst plays a crucial role in determining the rate-determining step of the reaction. acs.org

Furthermore, pyridinium-based ionic liquids have shown catalytic efficacy in the synthesis of various pharmaceutical building blocks. For instance, they catalyze the one-pot synthesis of 1,4-dihydropyridine (B1200194) derivatives from an aldehyde, acetoacetate, and ammonium (B1175870) acetate, offering advantages like high yields and shorter reaction times compared to traditional methods. alfa-chemistry.com Similarly, trimeric triaryl pyridinium salts have demonstrated excellent catalytic activity in the preparation of Gem-bisamide derivatives. nih.gov

Pyridinium salts also participate as precursors in enantioselective transformations. In a notable example, amino acid-derived pyridinium salts serve as alkylating agents in the chiral amine-catalyzed α-alkylation of aldehydes. nih.govrsc.org This reaction proceeds under visible light without an external photocatalyst, operating through a light-activated charge-transfer complex between the electron-deficient pyridinium salt and an electron-rich enamine intermediate. nih.govrsc.org

Applications in Homogeneous Catalysis Systems

In homogeneous catalysis, pyridinium salts and their analogues are often used as solvents, catalysts, or both, facilitating a wide range of organic transformations. Their ionic nature allows for unique solvent-solute interactions and can enhance reaction rates and selectivity.

Pyridinium-based ionic liquids have been utilized as effective media for classic organic reactions. alfa-chemistry.com For example, 1-butyl-pyridinium tetrafluoroborate (B81430) and its methylated analogues serve as solvents for the Diels-Alder reaction between anthracene-9-carbinol and N-ethylmaleimide. alfa-chemistry.com In Friedel-Crafts type reactions, pyridinium ionic liquids can function as both the solvent and a Lewis acid catalyst for the addition of acetylene (B1199291) to benzoyl chloride, leading to high yields of the corresponding chlorovinyl ketone while inhibiting acetylene polymerization. alfa-chemistry.com

The application of these compounds extends to transition metal-catalyzed cross-coupling reactions. Nitrile-functionalized pyridinium ionic liquids have been designed to improve catalyst retention in palladium-catalyzed Suzuki and Stille reactions. acs.org The nitrile group coordinates to the palladium center, significantly reducing the leaching of the metal catalyst from the ionic liquid phase and allowing for superior recycling and reuse compared to simple N-alkylpyridinium ionic liquids. acs.org Nickel-catalyzed electroreductive coupling of alkylpyridinium salts with aryl halides represents another significant application, providing a method for C(sp²)–C(sp³) bond formation. nih.gov This electrochemical approach is compatible with a broad range of functional groups and complex, drug-like molecules. nih.gov

Molybdenum complexes featuring pyridine(diimine) ligands have been developed for the challenging hydrogenation of arenes and hindered olefins. acs.org These homogeneous catalysts show high activity for benzene (B151609) hydrogenation at room temperature and moderate hydrogen pressure. acs.org Mechanistic studies have revealed that while these catalysts are highly effective, they can also undergo deactivation pathways involving C-H activation of the pyridine (B92270) ligand itself. acs.org

Design and Performance in Heterogeneous Catalysis (e.g., Pyridinium-Modified Supports)

Immobilizing pyridinium moieties onto solid supports is a key strategy for creating robust and recyclable heterogeneous catalysts, combining the catalytic activity of the pyridinium group with the practical advantages of a solid phase.

One approach involves grafting pyridinium units onto polymer resins. For instance, pyridinium functionalities can be immobilized on Merrifield resin to support polyoxometalates (POMs), creating catalysts for the oxidation of terpenes like β-myrcene. mdpi.com This method allows for the synthesis of organic salts of POMs that are then heterogenized. mdpi.com

Another strategy involves modifying the surface of inorganic materials. Pyridine rings have been used to modify the structure of graphitic carbon nitride (C3N4) for photocatalytic applications. nih.gov Modifying C3N4 with π-deficient conjugated pyridine rings leads to a redshift in light absorption and promotes the formation of oxidizing superoxide (B77818) radicals, enhancing the degradation of pollutants like methyl orange under visible light. nih.gov When combined with Bi@BiOCl to form a Z-scheme heterojunction, the pyridinium-modified C3N4 facilitates efficient charge separation and transfer, further boosting photocatalytic performance. nih.gov

Nitrogen-doped carbon materials, where nitrogen exists in pyridinic, pyrrolic, or graphitic forms, are widely used as catalyst supports. The relative content of pyridinic nitrogen, which can be controlled by the calcination temperature, significantly influences the performance of supported metal catalysts. nih.gov For palladium catalysts used in hydrogenation reactions, a higher content of pyridinic nitrogen has been shown to enhance catalytic performance. nih.gov

Well-defined iridium sites supported on sulfated zirconium oxide have been developed for the dearomative hydroboration of pyridines. nsf.govacs.org These single-site heterogeneous catalysts show activity comparable to homogeneous systems and are effective for the hydroboration of various substituted pyridines and other N-heterocycles. nsf.govacs.org The solid support is crucial for achieving clean hydroboration chemistry. acs.org

Coordination Chemistry and Ligand Design for Metal-Catalyzed Reactions

The pyridine nucleus is a fundamental building block in the design of ligands for transition metal catalysis. alfachemic.comresearchgate.net The electronic properties and steric profile of pyridine and its derivatives, including pyridinium salts, can be finely tuned to modulate the reactivity and selectivity of the metal center.

Pyridinium-based structures can act as N-heterocyclic carbene (NHC) precursors or be part of larger, multi-dentate ligand scaffolds. The Lewis basicity of the pyridine nitrogen allows it to coordinate to a vast array of transition metals, including Pd, Rh, Ir, Au, Ni, and Mo, stabilizing the metal and influencing the outcome of catalytic reactions. alfachemic.comresearchgate.netwikipedia.org For example, in a nickel-catalyzed cross-electrophile coupling, the choice of ligand is critical, with bipyridine-type ligands being commonly employed alongside the alkylpyridinium electrophile. nih.govrsc.org

In gold catalysis, pyridine derivatives have been explored as ligands to stabilize and activate Au(III) centers. nih.gov Trans-bis(pyridine)gold(III) complexes have shown catalytic activity in the cyclopropanation of styrenes, with the electron density of the pyridine ligand modulating the catalyst's performance. nih.gov This demonstrates that even ligands widely considered to deactivate other metals (like Au(I)) can be effective in certain catalytic cycles. nih.gov

Ligand design also plays a crucial role in controlling regioselectivity. For instance, the Pd-catalyzed C-3 selective olefination of pyridines was achieved using 1,10-phenanthroline (B135089) as the ligand, providing a novel disconnection for synthesizing complex pyridine-containing molecules. acs.org Cooperative catalysis has been demonstrated with Al(Salen)-pyridinium complexes, where the pyridinium residue on the salen ligand periphery is essential for achieving high trans- and enantioselectivity in the [2+2]-cyclocondensation of acyl bromides and aldehydes to form β-lactones. nih.gov

Furthermore, pyridinium salts themselves can be functionalized to incorporate coordinating groups, as seen in nitrile-functionalized pyridinium ionic liquids designed for palladium-catalyzed reactions. acs.org The nitrile "tether" helps to immobilize the palladium catalyst within the ionic liquid phase, showcasing an intelligent ligand design approach for catalyst retention. acs.org

Applications of 1,2,3 Trimethyl Pyridinium Iodide in Advanced Materials Science

Precursor Role in the Synthesis of Functional Polymers and Polymeric Ionic Liquids

The cationic nature and reactivity of the pyridinium (B92312) ring make 1,2,3-trimethyl-pyridinium iodide and its parent structures valuable precursors in the synthesis of functional polymers and polymeric ionic liquids (PILs). These materials combine the desirable properties of ionic liquids, such as high ionic conductivity and thermal stability, with the processability and mechanical integrity of polymers. The pyridinium moiety can be incorporated into polymer backbones or as pendant groups, and subsequent quaternization, for instance with methyl iodide, leads to the formation of the desired cationic centers that are crucial for their functionality. rsc.orgresearchgate.netrsc.org

Synthesis and Characterization of Pyridinium-Containing Copolymides

A significant application of pyridinium precursors is in the creation of ionene-type cationic copolymides, which are of interest for applications such as anion exchange membranes in fuel cells and water electrolysis. researchgate.netrsc.orgbohrium.com The synthesis of these materials is typically a two-stage process. rsc.orgresearchgate.net

First, a copolyimide containing pyridine (B92270) rings is synthesized. For example, novel copolyimides have been prepared using 4,4′-oxydiphthalic anhydride (B1165640) (ODPA), 4,4′-(1,4-phenylenediisopropylidene)bisaniline (BIS P), and 2,6-diaminopyridine (B39239) (DAP). rsc.orgresearchgate.net The ratio of the diamines (BIS P and DAP) is varied to control the concentration of pyridine units in the polymer backbone. rsc.org This step involves a thermal imidization process to form the stable polyimide structure. rsc.org

The second stage is the quaternization of the pyridine nitrogen atoms within the polymer chain. This is achieved by reacting the copolyimide with an alkylating agent, such as methyl iodide. rsc.orgresearchgate.netrsc.org This reaction converts the neutral pyridine groups into cationic pyridinium iodide moieties, thereby creating a charged polymer. The degree of quaternization can be controlled by adjusting the reaction time, for instance, by refluxing for 24 or 48 hours. rsc.org

The resulting pyridinium-containing copolymides are then characterized to confirm their structure and properties. Techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and energy-dispersive X-ray spectroscopy (EDX) are used to verify the chemical structure and the successful quaternization. rsc.orgresearchgate.net Thermal gravimetric analysis (TGA) is employed to assess their thermal stability, with some cationic copolymides showing initial weight loss at around 250 °C. rsc.orgresearchgate.net A key property for their application in electrochemical devices is ionic conductivity. For instance, a copolymide with a 0.3 DAP content and a 0.15 degree of quaternization has been reported to exhibit an ionic conductivity of 0.234 S cm⁻¹. rsc.orgresearchgate.net

PropertyValueSource
Monomers 4,4′-oxydiphthalic anhydride (ODPA), 4,4′-(1,4-phenylenediisopropylidene)bisaniline (BIS P), 2,6-diaminopyridine (DAP) rsc.orgresearchgate.net
Quaternizing Agent Methyl iodide rsc.orgresearchgate.netrsc.org
Thermal Stability (Onset) ~250 °C (for DAP content < 0.3) rsc.orgresearchgate.net
Highest Ionic Conductivity 0.234 S cm⁻¹ (for 0.3 DAP content and 0.15 degree of quaternization) rsc.orgresearchgate.net
Characterization Methods FTIR, NMR, EDX, TGA rsc.orgresearchgate.net

Formulation and Evaluation of Ionic Liquids Based on the Cation

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are valued for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. capes.gov.br Pyridinium-based cations are a key class of cations used in the formulation of ILs. rsc.org The properties of these ILs can be finely tuned by modifying the structure of the pyridinium cation (e.g., the length of alkyl chains) and by pairing it with different anions. capes.gov.br

While specific data for this compound as a standalone ionic liquid is not extensively detailed in the provided context, the principles of IL formulation using pyridinium cations are well-established. The synthesis of pyridinium-based ILs often involves the quaternization of a pyridine derivative. For example, substituted pyridinium bromides can be prepared through both conventional and solvent-free methods. nih.gov The resulting salts can then be used as catalysts or as the ionic liquids themselves. nih.gov

Incorporation into Nanostructures and Hybrid Inorganic-Organic Materials

The integration of organic molecules like this compound into nanostructures and hybrid inorganic-organic materials is a burgeoning area of research. rsc.org These hybrid materials combine the properties of both the organic and inorganic components, often leading to synergistic effects and novel functionalities. rsc.org The pyridinium salt can be incorporated in several ways, for instance, by being attached to the surface of inorganic nanoparticles or by being part of a self-assembled hybrid structure.

One approach involves the use of organic precursors to functionalize inorganic materials. For example, hybrid materials have been created by combining nanocrystalline semiconductor oxides like SnO₂ or In₂O₃ with heterocyclic Ru(II) complexes to create gas sensors. rsc.org While not specifically mentioning this compound, the principle of using charged organic molecules to modify the surface and electronic properties of inorganic nanostructures is directly applicable.

Another strategy is the formation of hybrid particles where the organic and inorganic components are intimately mixed. Lipid-inorganic hybrid particles with non-lamellar structures have been synthesized using precursors that can form a covalent network. researchgate.net The self-assembly of these precursors in aqueous solutions can lead to the formation of stable nanostructured particles like spongosomes and hexosomes. researchgate.net The incorporation of a charged species like this compound could influence the self-assembly process and impart ionic conductivity or other functionalities to the resulting hybrid nanoparticles.

The synthesis of hybrid materials can also be achieved through vapor phase infiltration, where organic polymers are infused with inorganic precursors. mdpi.com This method allows for the creation of nanostructures within the polymer matrix. The reverse process, where organic precursors are polymerized in the presence of inorganic nanoparticles, is also a common technique. mdpi.com

Development of Sensor Technologies Utilizing Pyridinium Derivatives (e.g., Colorimetric Sensitivity)

Pyridinium derivatives are highly effective in the development of sensor technologies, particularly for the detection of anions and other chemical species. nih.govnorthwestern.eduresearchgate.netnih.gov Their utility in this area stems from the electron-deficient nature of the pyridinium ring, which makes it susceptible to nucleophilic attack or other interactions that can lead to a measurable change in its optical properties, such as color or fluorescence. northwestern.eduresearchgate.net

A prime example of this is the development of colorimetric and fluorometric sensors for the detection of cyanide ions (CN⁻). northwestern.edu In one study, a pyridinium-based chemosensor was synthesized that could selectively detect cyanide in an aqueous solution with a very low limit of detection (1.2 x 10⁻⁹ M). northwestern.edu The sensing mechanism involves a nucleophilic reaction of the cyanide anion with the pyridinium ring, which leads to a distinct change in the sensor's absorption and fluorescence spectra. northwestern.edu This change is often visible to the naked eye, making it a colorimetric sensor. researchgate.net

Similarly, pyridinium-based probes have been designed for the detection of other analytes. For instance, a fluorescent probe incorporating a pyrene (B120774) fluorophore and an α,β-unsaturated pyridinium moiety was developed for the selective and sensitive detection of sulfite (B76179) anions. researchgate.net The detection mechanism is based on the Michael addition of sulfite to the alkene part of the probe, resulting in a color change from yellow to colorless and a change in fluorescence from yellow to blue under a UV lamp. researchgate.net

The design of these sensors often involves creating a donor-acceptor (D-A) framework within the molecule, where the pyridinium group acts as an electron acceptor. northwestern.edu The interaction with the analyte disrupts this D-A system, causing the observed optical changes. The development of these sensors has practical applications in environmental monitoring, medical diagnostics, and food safety. nih.gov

Sensor TargetSensor PrincipleObservable ChangeLimit of DetectionSource
Cyanide (CN⁻) Nucleophilic reaction with pyridinium ringQuenching of fluorescence at 580 nm and enhancement at 480 nm1.2 x 10⁻⁹ M northwestern.edu
Sulfite (SO₃²⁻) Michael addition to α,β-unsaturated pyridiniumColor change from yellow to colorless, fluorescence change from yellow to blueNot specified researchgate.net
Copper (Cu²⁺) Selective reaction with NBD-G reagentColor change to red0.77 µM nih.gov
Zinc (Zn²⁺) Selective reaction with NBD-G reagentColor change to orange1.66 µM nih.gov

Principles of Self-Assembly and Supramolecular Chemistry in Materials Design

The design of advanced materials increasingly relies on the principles of self-assembly and supramolecular chemistry, which involve the spontaneous organization of molecules into well-defined structures through non-covalent interactions. nih.gov this compound, as an ionic compound, is well-suited for this approach due to its ability to participate in a variety of these interactions, including electrostatic forces, hydrogen bonding, and π-π stacking. nih.gov

The genesis of this materials design strategy is to mimic the efficiency of biological systems in creating complex, functional structures. nih.gov In the context of pyridinium salts, the key non-covalent interactions that drive self-assembly are:

Electrostatic Interactions: The strong attraction between the positively charged pyridinium cation and the negatively charged iodide anion is a primary force in the formation of ordered structures in the solid state and in solution.

Hydrogen Bonding: Although the 1,2,3-trimethyl-pyridinium cation itself does not have strong hydrogen bond donors, it can act as an acceptor. Furthermore, in the presence of other molecules with hydrogen bond donating groups (like water or functionalized ligands), it can participate in the formation of extended hydrogen-bonded networks.

π-π Stacking: The aromatic pyridinium ring can engage in π-π stacking interactions with other aromatic systems, leading to the formation of one-dimensional stacks or other ordered arrangements.

These principles can be used to design supramolecular polymers, where monomer units are held together by reversible non-covalent bonds, offering dynamic properties not found in traditional covalent polymers. nih.gov Another exciting direction is the creation of hierarchical structures, where different types of order exist at different length scales, similar to what is observed in biological materials like bone and muscle. nih.gov

The design of such self-assembling systems requires a deep understanding of the structural and environmental factors that influence the self-assembly process. By carefully choosing the molecular building blocks and controlling the conditions, it is possible to program the self-assembly to yield specific nanostructures with desired functionalities. This approach opens the door to creating adaptive, self-repairing, and chemically alterable materials. nih.gov

Electrochemical Behavior and Applications of 1,2,3 Trimethyl Pyridinium Iodide

Cyclic Voltammetry and Redox Properties of the Cation and Anion

The electrochemical profile of 1,2,3-trimethyl-pyridinium iodide is dictated by the individual redox behaviors of the 1,2,3-trimethyl-pyridinium cation and the iodide anion.

Redox Characteristics of the Cation:

The 1,2,3-trimethyl-pyridinium cation is known for its electrochemical stability over a broad potential range. The reduction of pyridinium (B92312) cations is a complex process influenced by factors such as the electrode material and the electrolyte's composition. wpmucdn.comrsc.org On platinum electrodes, pyridinium cations may show reversible electrochemistry. wpmucdn.comrsc.org In contrast, on surfaces like silver, gold, and copper, the reduction is generally irreversible and happens at more negative potentials. wpmucdn.comrsc.org The reduction potential of the pyridinium cation is also linked to its pKa, indicating that the process involves the reduction of protons at the electrode surface. wpmucdn.com The presence of electron-donating methyl groups on the 1,2,3-trimethyl-pyridinium cation is anticipated to make its reduction more challenging, thereby shifting its reduction potential to more negative values when compared to the unsubstituted pyridinium cation.

Redox Characteristics of the Anion:

The iodide anion has a well-established redox chemistry, typically undergoing a two-step oxidation. The initial step is the oxidation of iodide to triiodide (I₃⁻), followed by the oxidation of triiodide to iodine (I₂). The formal potentials for these redox pairs (I⁻/I₃⁻ and I₃⁻/I₂) and the stability of the triiodide intermediate can vary depending on the solvent used. monash.edu In a cyclic voltammetry experiment, the oxidation of iodide typically presents as two separate anodic peaks for these processes, with their corresponding reduction peaks appearing on the reverse scan. monash.edu

A summary of the standard electrode potentials for relevant iodine redox reactions is provided in the table below.

Half-ReactionStandard Potential (E°) (V)
I₂ + 2e⁻ ⇌ 2I⁻+0.535
I₃⁻ + 2e⁻ ⇌ 3I⁻+0.536

Data sourced from publicly available tables of standard electrode potentials.

Ionic Conductivity Studies in Various Media (e.g., Solution, Solid State, Ionic Liquids)

The ionic conductivity of this compound is a key characteristic for its use in electrochemical applications. This property varies significantly based on the medium.

Conductivity in Solution:

When dissolved, this compound separates into its ions, and the solution's conductivity depends on the mobility of these ions. Factors influencing this include salt concentration, solvent viscosity, and temperature. Typically, ionic conductivity increases with concentration to a certain point, after which effects like ion-pairing can cause it to decrease. For concentrated solutions and ionic liquids, the relationship between conductivity and temperature is often described by the Vogel-Fulcher-Tammann (VFT) equation, which accounts for non-Arrhenius behavior. researchgate.net

Solid-State Conductivity:

In its solid form, the ionic conductivity of pyridinium salts is considerably lower than in solution, with ion movement occurring through hopping between lattice sites. For instance, poly(4-vinyl pyridinium) iodide has a reported solid-state ionic conductivity in the range of 10⁻⁵ to 10⁻⁶ S cm⁻¹. niscair.res.in This represents a significant increase of 10² to 10³-fold compared to the parent polymer. niscair.res.in The activation energy for conduction provides information on the energy barrier for this ion transport. niscair.res.inresearchgate.net

Conductivity in Ionic Liquids:

As a component of ionic liquid electrolytes, the conductivity of this compound is affected by the cation's size and shape and the anion's nature. Viscosity is a critical factor, with lower viscosity generally leading to higher conductivity. The Walden plot, which correlates molar conductivity with fluidity (the inverse of viscosity), is a useful tool for evaluating the ionicity of these liquids. researchgate.net

Interactive Data Table: Ionic Conductivity of Pyridinium-Based Systems

Please select a system from the dropdown to view its conductivity data.

Generated html

Note: The data in the interactive table is representative of similar pyridinium salt systems to provide context for the expected behavior of this compound. niscair.res.inresearchgate.net

Applications in Electrochemical Devices and Systems (e.g., Modified Electrodes)

The electrochemical characteristics of this compound suggest its potential use in several electrochemical applications.

Modified Electrodes:

Pyridinium salts can be used to alter the surfaces of electrodes, changing their electrochemical properties for specific uses. By incorporating the pyridinium cation into polymer films or self-assembled monolayers, these modified electrodes can show enhanced catalytic activity, better stability, or be used for selectively detecting certain substances. wpmucdn.comrsc.org

Electrolytes for Batteries and Solar Cells:

Pyridinium-based ionic liquids are promising for use as electrolytes in energy storage and conversion devices like batteries and dye-sensitized solar cells (DSSCs). nih.govrsc.org Their low volatility, good ionic conductivity, and wide electrochemical window are beneficial for these technologies. nih.govrsc.org In DSSCs, the iodide/triiodide redox couple is a standard electrolyte component, and the cation choice can impact device efficiency and stability. nih.govaimspress.comyoutube.com Although direct studies on this compound in these roles are limited, its properties are expected to be similar to other trimethyl-substituted pyridinium iodides.

Electrosynthesis and Mechanistic Insights from Electrochemical Studies

Electrochemical techniques are valuable for both synthesizing pyridinium salts and understanding their reaction mechanisms.

Electrosynthesis:

Substituted pyridinium compounds can be synthesized using various electrochemical reactions. For instance, the electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines has been successfully demonstrated, highlighting the utility of these methods for creating complex heterocyclic compounds from pyridine (B92270) precursors. rsc.org N-functionalized pyridinium salts have also gained attention as useful radical precursors in synthetic chemistry. acs.org

Mechanistic Insights:

Electrochemical studies, especially cyclic voltammetry, offer significant insights into the reaction pathways of pyridinium compounds. Research on pyridinium electrochemistry in the presence of CO₂ has shown that the pyridinium cation can catalyze the electrochemical reduction of CO₂, with the mechanism varying based on the electrode material. wpmucdn.comrsc.org Such investigations help clarify the role of the pyridinium cation in electron transfer and subsequent chemical steps.

Computational and Theoretical Investigations of 1,2,3 Trimethyl Pyridinium Iodide

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Currently, there are no specific Density Functional Theory (DFT) studies available in the public domain for 1,2,3-trimethyl-pyridinium iodide. Such a study would be invaluable for understanding the molecule's fundamental electronic properties.

A hypothetical DFT investigation would typically involve the following:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms in the 1,2,3-trimethyl-pyridinium cation and its interaction with the iodide anion.

Electronic Properties: Calculation of key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between these orbitals would provide insights into the compound's kinetic stability and reactivity.

Charge Distribution: Analysis of the distribution of electron density to identify electrophilic and nucleophilic sites within the molecule.

Thermodynamic Properties: Calculation of standard enthalpies of formation, Gibbs free energies, and entropies.

A representative data table that would be generated from such a study is presented below.

Table 1: Hypothetical DFT-Calculated Electronic and Thermodynamic Properties of this compound

Parameter Calculated Value Unit
HOMO Energy (Not Available) eV
LUMO Energy (Not Available) eV
HOMO-LUMO Gap (Not Available) eV
Dipole Moment (Not Available) Debye
Enthalpy of Formation (Not Available) kJ/mol

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

No molecular dynamics (MD) simulation studies have been published specifically for this compound. MD simulations would be crucial for understanding its behavior in a condensed phase, particularly in solution.

A typical MD simulation study would explore:

Solvation Structure: How solvent molecules, such as water or organic solvents, arrange themselves around the 1,2,3-trimethyl-pyridinium cation and the iodide anion.

Ion Pairing: The dynamics and stability of the ion pair in solution, including the formation of contact ion pairs and solvent-separated ion pairs.

Transport Properties: Prediction of properties like diffusion coefficients and ionic conductivity, which are important for applications in areas such as electrochemistry.

Intermolecular Forces: A detailed analysis of the non-covalent interactions, including hydrogen bonding and van der Waals forces, between the solute and solvent molecules.

Quantum Chemical Calculations of Reactivity and Reaction Pathways

There is a lack of published research on the quantum chemical calculations of reactivity for this compound. These calculations would provide a deeper understanding of its chemical behavior.

Potential areas of investigation would include:

Reaction Mechanisms: Elucidating the step-by-step pathways of reactions involving this compound, such as nucleophilic substitution or degradation pathways.

Transition State Analysis: Identifying and characterizing the transition state structures and calculating the activation energies for various potential reactions. This would allow for the prediction of reaction rates.

Reactivity Indices: Using conceptual DFT to calculate global and local reactivity descriptors like chemical potential, hardness, and electrophilicity to predict how the molecule will interact with other chemical species.

Prediction of Spectroscopic Properties and Validation with Experimental Data

While experimental spectroscopic data may exist, there are no available computational studies that predict the spectroscopic properties of this compound and validate them against experimental findings.

Such a study would typically involve:

IR and Raman Spectra: Calculation of the vibrational frequencies to predict the infrared and Raman spectra. A comparison with experimental spectra would help in assigning the observed vibrational modes to specific molecular motions.

NMR Spectra: Prediction of the ¹H and ¹³C NMR chemical shifts. This would be a valuable tool for structural elucidation and for confirming the identity of the compound.

UV-Vis Spectra: Using time-dependent DFT (TD-DFT) to calculate the electronic transitions and predict the UV-Vis absorption spectrum.

Table 2: Mentioned Compounds

Compound Name
This compound
1,2,6-trimethylpyridinium (B189545) iodide
1,3,5-trimethylpyridinium iodide

Conclusion and Future Research Directions

Identification of Remaining Research Challenges and Unexplored Avenues

The foremost research challenge concerning 1,2,3-trimethyl-pyridinium iodide is the complete absence of its characterization and the subsequent investigation of its fundamental properties. The scientific community has yet to publish data on its spectroscopic properties (NMR, IR, UV-Vis), crystallographic structure, and physicochemical properties such as melting point, solubility, and stability.

This lack of basic data creates a significant barrier to any further research. Without a clear understanding of its fundamental characteristics, it is impossible to explore its potential reactivity or applications. The vast majority of research on trimethylpyridinium iodides has focused on its isomers, such as 1,2,6-trimethylpyridinium (B189545) iodide and 1,3,5-trimethylpyridinium iodide, for which detailed synthetic procedures and crystal structures are available. nih.govjst.go.jp This leaves the 1,2,3-isomer as a significant blind spot in the broader understanding of this class of compounds.

Prospects for Novel Synthetic Strategies and Methodological Advancements

Future research must begin with the establishment of a reliable and reproducible synthetic protocol for this compound. While the methylation of 2,3-lutidine (B1584814) is the most probable route, optimization of reaction conditions, including solvent, temperature, and purification methods, will be crucial. google.comacs.org Given the commercial availability of 2,3-lutidine, the development of an efficient synthesis is highly feasible. lobachemie.comsigmaaldrich.com

Methodological advancements would involve the thorough characterization of the synthesized compound. This would include:

Spectroscopic Analysis: Detailed ¹H and ¹³C NMR spectroscopy to confirm the structure and purity, along with mass spectrometry.

Crystallography: Single-crystal X-ray diffraction to determine its solid-state structure, which would provide valuable insights into its packing and intermolecular interactions.

Physicochemical Profiling: Determination of its melting point, solubility in various solvents, and thermal stability (e.g., via thermogravimetric analysis).

These foundational studies would pave the way for more advanced investigations into its reactivity and potential uses.

Emerging Interdisciplinary Applications and Translational Research Potentials

At present, any discussion of the interdisciplinary applications and translational research potential of this compound is purely speculative. The properties of pyridinium (B92312) salts, in general, suggest a range of possibilities, but these are contingent on the specific characteristics of the 1,2,3-isomer. rsc.org

Pyridinium salts are known to have applications as ionic liquids, which are valued for their low vapor pressure, thermal stability, and tunable properties. numberanalytics.comnumberanalytics.com Depending on its physicochemical properties, this compound could potentially be explored as a novel ionic liquid. The design of ionic liquids for specific applications, such as in batteries, solar cells, or as green reaction media, is a burgeoning field of research. numberanalytics.comalfa-chemistry.com

Furthermore, pyridinium moieties are found in various bioactive molecules and have been investigated for applications in drug delivery and as antimicrobial agents. rsc.orgnih.gov However, without any biological or toxicological data, it is impossible to predict whether this compound holds any promise in the biomedical field.

In essence, the story of this compound is yet to be written. It represents a blank slate for chemical research, with the initial chapters waiting to be filled with fundamental data on its synthesis and characterization. Only then can its potential for novel applications be realistically assessed.

Q & A

Q. What are the standard synthetic routes for 1,2,3-Trimethyl-pyridinium iodide, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of pyridine derivatives using methyl iodide. For example, pyridinium salts can be prepared via condensation of (1,2-dimethyl)pyridinium iodide with aldehydes under reflux in ethanolic ammonium acetate, yielding products in 21–43% . Key factors include solvent choice (e.g., ethanol vs. chloroform), temperature (reflux conditions), and stoichiometric ratios of reactants. Methyl iodide’s electron-withdrawing effect enhances reactivity at the α-position, but steric hindrance from multiple methyl groups may reduce yields .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

NMR spectroscopy is critical. For pyridinium salts, 1H^1 \text{H}-NMR should show distinct signals for methyl groups (δ ~3.5–4.5 ppm) and aromatic protons (δ ~7.5–9.0 ppm). 13C^{13} \text{C}-NMR confirms methyl and pyridinium ring carbons. CDCl3_3 is a common solvent for such analyses . IR spectroscopy can validate the absence of unreacted starting materials (e.g., -OH or -NH stretches). Cross-referencing with literature spectra (e.g., Blumel and Marcus, 2016) ensures accuracy .

Q. What safety precautions are essential when handling pyridinium iodide derivatives?

Pyridinium salts are hygroscopic and may release toxic fumes upon decomposition. Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash thoroughly with soap and water. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do computational methods like molecular dynamics (MD) simulations complement experimental studies of ionic conductivity in pyridinium salts?

MD simulations can model counterion condensation and ion mobility in thin films, providing insights into ionic conductivity mechanisms. For example, simulations of poly(styrene-block-2-vinyl pyridine-co-n-methyl pyridinium iodide) reveal salt concentration effects on domain size and conductivity, aligning with experimental GI-SAXS and QCM data . Parameters like dielectric constant and temperature gradients must match experimental conditions (e.g., 25°C, 1 atm) for valid comparisons .

Q. What strategies resolve contradictions in reaction mechanisms for pyridinium salt derivatization?

Mechanistic discrepancies (e.g., nucleophilic vs. electrophilic pathways) can be addressed via isotopic labeling (e.g., 18O^{18} \text{O} tracing in hydrolysis) or kinetic studies. For instance, competing pathways in the reaction of 1-(2-(3-Bromo-2-thienyl)-2-oxoethyl)pyridinium iodide with amines can be distinguished by monitoring intermediate formation via time-resolved UV-Vis or MS . Adjusting solvent polarity (e.g., DMSO vs. THF) may also favor one pathway over another .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

The three methyl groups create significant steric hindrance, slowing nucleophilic attack at the α-position. Electronically, the positively charged pyridinium ring enhances electrophilicity but methyl groups donate slight electron density via hyperconjugation, creating a balance. Reactivity can be probed via Hammett plots using para-substituted nucleophiles (e.g., thiophenols with varying σ values) .

Methodological Guidance

Q. How should researchers design experiments to quantify counterion condensation in pyridinium-based polymers?

Combine quartz crystal microbalance (QCM) and grazing-incidence small-angle X-ray scattering (GI-SAXS). QCM measures mass uptake of salts in thin films, while GI-SAXS tracks domain swelling. For this compound-containing block copolymers, correlate QCM-derived salt uptake with GI-SAXS lattice parameter changes to calculate counterion condensation ratios .

Q. What analytical workflows validate purity and stability of this compound under storage conditions?

  • Purity : HPLC with UV detection (λ = 254 nm) and charged aerosol detection (CAD) for non-UV-active impurities.
  • Stability : Accelerated aging studies (40°C/75% RH for 4 weeks) with periodic NMR and LC-MS to detect degradation products (e.g., demethylation or iodide loss) .

Data Analysis and Interpretation

Q. How can researchers statistically analyze discrepancies in synthetic yields across batches?

Apply ANOVA to identify significant variations. For example, if yields range from 21% to 43% under "identical" conditions , test factors like stirring rate, humidity, or reagent lot variability. Use Tukey’s HSD post-hoc test to pinpoint outliers.

Q. What metrics should be reported in computational studies of pyridinium salts to ensure reproducibility?

  • Force field parameters (e.g., CHARMM vs. AMBER).
  • Simulation box size and equilibration time (≥10 ns for MD).
  • Ionic conductivity calculated via Green-Kubo relation or Nernst-Einstein approximation .

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1,2,3-Trimethyl-pyridinium iodide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.